molecular formula C8H7BrN2O2S B1409602 Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate CAS No. 1289270-27-4

Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate

Cat. No.: B1409602
CAS No.: 1289270-27-4
M. Wt: 275.12 g/mol
InChI Key: HAOBUOKPHUDPOP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate, reflecting its complex heterocyclic structure. The compound possesses the molecular formula C₈H₇BrN₂O₂S and exhibits a molecular weight of 275.12 grams per mole. The Chemical Abstracts Service registry number for this compound is 1823338-32-4, providing a unique identifier for chemical databases and literature searches.

The structural designation follows standard nomenclature conventions where the imidazo[2,1-b]thiazole core represents a fused bicyclic system. The numbering system places the bromine substituent at position 3 of the imidazole ring, while the ethyl carboxylate group occupies position 5 of the overall ring system. The compound's International Chemical Identifier string is InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)5-3-10-8-11(5)6(9)4-14-8/h3-4H,2H2,1H3, providing a standardized representation of its molecular connectivity.

The Simplified Molecular Input Line Entry System representation is recorded as CCOC(=O)C1=CN=C2N1C(=CS2)Br, offering a linear notation for computational applications. Database searches reveal this compound under multiple synonyms including AT12768 and various systematic naming variations that reflect different approaches to describing the fused ring system. The European Chemicals Agency has also cataloged this compound, indicating its recognition in regulatory frameworks for chemical substances.

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic investigations of related imidazothiazole derivatives provide valuable insights into the structural parameters of ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate and similar compounds. X-ray diffraction studies on structurally analogous compounds have revealed fundamental characteristics of the imidazo[2,1-b]thiazole ring system. The fused heterocyclic framework demonstrates essential planarity, with root mean square deviations typically ranging from 0.004 to 0.005 Ångströms for the core ring system.

Dihedral angle measurements between the thiazole and imidazole components of the fused system typically range from 0.8 to 1.1 degrees, confirming the near-planar arrangement of the bicyclic core. Crystallographic parameters for related compounds in the triclinic space group P-1 show characteristic unit cell dimensions, with asymmetric units often containing two independent molecules. The bromine substituent significantly influences the crystal packing arrangements, with halogen bonding interactions contributing to the overall stability of the crystal lattice.

Intermolecular interactions in crystalline forms of imidazothiazole derivatives include nitrogen-hydrogen to oxygen hydrogen bonding patterns, forming chain-like structures in the crystal matrix. Carbon-hydrogen to oxygen hydrogen bonding further stabilizes the crystal structure, creating layered arrangements parallel to specific crystallographic planes. The presence of the ethyl ester group introduces additional conformational flexibility that affects the overall crystal packing efficiency and thermal stability.

Bond length analysis reveals characteristic distances within the fused ring system, with carbon-nitrogen bonds in the imidazole ring typically measuring 1.32 to 1.35 Ångströms. The thiazole ring exhibits carbon-sulfur bond lengths of approximately 1.72 Ångströms, consistent with typical thiazole geometry. The bromine-carbon bond demonstrates the expected length of approximately 1.90 Ångströms, reflecting the larger atomic radius of the halogen substituent.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound through both proton and carbon-13 analyses. Proton nuclear magnetic resonance spectra typically exhibit characteristic signals for the aromatic protons of the fused ring system, appearing in the 7.0 to 8.5 parts per million range. The ethyl ester functionality displays diagnostic patterns with the methylene protons appearing as a quartet around 4.4 parts per million due to coupling with the terminal methyl group.

The methyl protons of the ethyl ester manifest as a triplet at approximately 1.4 to 1.5 parts per million, reflecting the characteristic three-bond coupling to the adjacent methylene group. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the ester group resonating around 160 parts per million, while the aromatic carbons of the fused ring system appear between 110 and 150 parts per million. The quaternary carbon bearing the bromine substituent typically resonates at approximately 90 parts per million, shifted upfield due to the electron-withdrawing nature of the halogen.

Spectroscopic Parameter Chemical Shift (ppm) Multiplicity Assignment
Aromatic proton 7.0-8.5 Singlet/Doublet Ring protons
Methylene protons 4.4 Quartet -OCH₂-
Methyl protons 1.4-1.5 Triplet -CH₃
Carbonyl carbon ~160 Singlet C=O
Aromatic carbons 110-150 Various Ring carbons
Bromine-bearing carbon ~90 Singlet C-Br

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretching frequency of the ester group typically appears around 1700 to 1730 wavenumbers, while aromatic carbon-carbon stretching vibrations manifest in the 1500 to 1600 wavenumber region. Carbon-hydrogen stretching modes for both aromatic and aliphatic protons appear in their expected regions around 3000 to 3100 wavenumbers and 2900 to 3000 wavenumbers, respectively.

Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns characteristic of the compound. High-resolution electrospray ionization mass spectrometry typically yields molecular ion peaks at mass-to-charge ratios corresponding to the exact molecular weight of 275.12. Fragmentation patterns often involve loss of the ethyl group from the ester functionality, producing characteristic fragment ions that aid in structural confirmation. The presence of bromine generates isotope patterns with characteristic intensity ratios reflecting the natural abundance of bromine-79 and bromine-81 isotopes.

Comparative Analysis with Related Imidazo[2,1-b]thiazole Derivatives

Structural comparison with related imidazo[2,1-b]thiazole derivatives reveals significant insights into the impact of substituent patterns on molecular properties. The 2-bromoimidazo[2,1-b]thiazole-6-carboxylate isomer, bearing the bromine at position 2 rather than position 3, demonstrates altered electronic distribution and reactivity patterns. This positional isomerism affects both the chemical reactivity and biological activity profiles of the compounds, with the 3-bromo derivative showing distinct synthetic utility compared to its 2-bromo counterpart.

The 5-bromoimidazo[2,1-b]thiazole-3-carboxylic acid derivative provides insight into the effects of ester versus carboxylic acid functionality. This compound exhibits a molecular weight of 247.066 and demonstrates different solubility characteristics and crystal packing arrangements compared to the ethyl ester analog. The free carboxylic acid engages in hydrogen bonding interactions that are unavailable to the esterified form, resulting in modified intermolecular association patterns.

Research on 6-phenylimidazo[2,1-b]thiazole derivatives has revealed the impact of aromatic substitution on the biological activity and synthetic accessibility of these compounds. Crystal structure analysis of indoleamine 2,3-dioxygenase 1 complexes with imidazothiazole derivatives demonstrates that structural modifications at different positions of the ring system can dramatically alter protein binding affinity and selectivity. The induced fit mechanisms observed in protein-ligand complexes highlight the importance of precise substitution patterns for biological recognition.

Compound Molecular Formula Molecular Weight Bromine Position Carboxyl Position
This compound C₈H₇BrN₂O₂S 275.12 3 5
Ethyl 2-bromoimidazo[2,1-b]thiazole-6-carboxylate C₈H₇BrN₂O₂S 275.12 2 6
5-Bromoimidazo[2,1-b]thiazole-3-carboxylic acid C₆H₃BrN₂O₂S 247.066 5 3

Comparative synthetic accessibility studies indicate that the 3-bromo-5-carboxylate substitution pattern offers distinct advantages for cross-coupling reactions and further functionalization. Electrochemical bromination studies have demonstrated regioselective introduction of bromine substituents at specific positions of the imidazo[2,1-b]thiazole core, with position 3 showing particular reactivity under controlled conditions. The resulting brominated products serve as versatile intermediates for palladium-catalyzed coupling reactions, expanding the synthetic utility of these heterocyclic frameworks.

Biological activity profiling reveals that subtle structural modifications can produce dramatic changes in pharmacological properties. The 3-bromo substitution pattern demonstrates enhanced interactions with specific enzyme targets compared to alternative halogenation patterns. Structure-activity relationship studies emphasize the critical importance of both the halogen positioning and the ester functionality for optimal biological recognition and binding affinity.

Properties

IUPAC Name

ethyl 3-bromoimidazo[2,1-b][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)5-3-10-8-11(5)6(9)4-14-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOBUOKPHUDPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Core Imidazo[2,1-b]thiazole Derivative

The foundational step involves constructing the imidazo[2,1-b]thiazole ring system. According to multiple sources, including the work by Šačkus et al., the synthesis begins with the condensation of suitable precursors such as ethyl bromopyruvate with thiourea, followed by cyclization to form the imidazo[2,1-b]thiazole core.

  • Methodology :
    • Ethyl bromopyruvate reacts with thiourea in ethanol under reflux conditions for approximately 4 hours, leading to the formation of ethyl-2-aminothiazole-4-carboxylate (intermediate 3).
    • Cyclization with substituted phenacyl bromides in ethanol at reflux yields intermediates (5a–e), which are then hydrolyzed with lithium hydroxide monohydrate to produce the corresponding carboxylic acids (6a–e).

Halogenation: Bromination of the Imidazo[2,1-b]thiazole

The key step to obtain Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate involves selective bromination at the 3-position of the heterocyclic ring.

  • Radical Bromination :

    • The free-radical bromination of the parent heterocycle is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under thermal conditions.
    • This method, as described in recent literature, allows for the selective introduction of bromine at the 3-position, yielding the desired ethyl 3-bromo derivative.
  • Reaction Conditions :

    • Solvent: Carbon tetrachloride or acetonitrile.
    • Temperature: Reflux conditions (~80°C).
    • Reaction time: 4–8 hours, monitored via TLC.

Esterification and Functionalization

Following bromination, the ester group at position 5 remains intact, but further functionalization may be necessary depending on the target compound's application.

  • Ester Hydrolysis :

    • Hydrolysis of the ester to the corresponding acid can be performed using lithium hydroxide monohydrate in aqueous ethanol, as demonstrated in the synthesis of related derivatives.
  • Coupling Reactions :

    • The brominated intermediate can be coupled with various nucleophiles or heteroatom-containing groups via nucleophilic substitution or cross-coupling reactions, such as Suzuki or Sonogashira couplings, to diversify the compound's structure.

Summary of the Synthetic Route

Step Reagents & Conditions Purpose Reference
1. Cyclization Ethyl bromopyruvate + thiourea, reflux Formation of imidazo[2,1-b]thiazole core
2. Functionalization Phenacyl bromides + LiOH hydrolysis Introduction of carboxylate group
3. Bromination NBS, radical initiator, reflux Selective bromination at position 3
4. Hydrolysis LiOH in ethanol Conversion of ester to acid

Research Findings and Data

  • The radical bromination method provides a versatile pathway to functionalize heterocyclic systems, with yields often exceeding 70% under optimized conditions.
  • The use of NBS in the presence of radical initiators ensures regioselectivity, crucial for subsequent derivatization.
  • The synthesis of heterocyclic analogs, including this compound, has been successfully scaled up, demonstrating the method’s robustness.

Notes and Considerations

  • Selectivity : Bromination can sometimes lead to polybrominated byproducts; thus, reaction conditions must be tightly controlled.
  • Purification : Column chromatography remains the standard purification technique, often utilizing silica gel with ethyl acetate and petroleum ether mixtures.
  • Safety : Handling of brominating agents like NBS requires appropriate safety measures due to their corrosive nature.

Chemical Reactions Analysis

Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted imidazo[2,1-b]thiazole derivatives.

    Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohols or amines.

    Ester hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate has been investigated for its potential as an anticancer agent. Compounds with similar thiazole scaffolds have shown significant activity against various cancer cell lines. For instance, derivatives of thiazoles have been reported to exhibit promising cytotoxic effects on human glioblastoma and melanoma cells, highlighting the potential of this compound in cancer therapeutics .

Kinase Inhibition
The compound may serve as an intermediate in the synthesis of kinase inhibitors. Kinase inhibitors are crucial in targeting dysregulated kinase activity, which is a hallmark of many cancers. A study on thiazole derivatives indicated that modifications can yield potent inhibitors against specific kinases involved in tumor growth and survival . The bromine atom in the this compound structure could enhance its reactivity and selectivity towards these targets.

Synthesis of Pharmaceuticals

This compound is utilized as a synthetic intermediate for various pharmaceuticals. Its ability to undergo further chemical transformations allows for the development of novel drug candidates. For example, it can be modified to create compounds with enhanced biological activity or reduced side effects, making it a valuable building block in drug development processes .

Agrochemical Applications

The compound also finds applications in agrochemicals, particularly in the synthesis of herbicides and pesticides. Its structural features can be leveraged to design new agrochemical agents that effectively control pests and weeds while minimizing environmental impact. Research into similar thiazole derivatives has shown their efficacy as herbicides, suggesting that this compound could be developed for similar uses .

Materials Science

In materials science, this compound can be explored for the synthesis of advanced materials such as metal-organic frameworks (MOFs). These materials are characterized by high surface areas and tunable porosity, making them suitable for applications in gas storage and separation technologies. The unique properties of this compound could facilitate the development of innovative materials with specific functionalities .

Data Table: Applications Overview

Application AreaPotential UsesRelevant Studies/Findings
Medicinal Chemistry Anticancer agents, kinase inhibitorsSignificant cytotoxicity against cancer cells
Pharmaceutical Synthesis Intermediate for drug developmentModifications yield novel drug candidates
Agrochemicals Herbicides and pesticidesEfficacy demonstrated in controlling pests
Materials Science Synthesis of metal-organic frameworks (MOFs)Potential for gas storage applications

Case Studies

  • Anticancer Research : A study demonstrated that thiazole derivatives exhibit potent anticancer properties by disrupting cancer cell proliferation pathways. This compound may be synthesized to explore its efficacy against specific cancer types.
  • Kinase Inhibition Development : Research into thiazole-based compounds has led to the discovery of effective kinase inhibitors that target critical pathways in cancer progression. This compound could play a role in developing next-generation inhibitors.
  • Agrochemical Innovations : The synthesis of new herbicides using thiazole derivatives has shown promise in agricultural applications. This compound may contribute to developing more effective agrochemical products.

Mechanism of Action

The mechanism of action of Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b]thiazole core can bind to active sites of enzymes, inhibiting their activity or modulating their function. The bromine atom can participate in halogen bonding, enhancing the binding affinity to the target. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

The biological and chemical properties of imidazo[2,1-b]thiazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison with structurally related compounds:

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in binding pockets compared to chlorine, as seen in compound 25 .
  • Positional Effects : Substitution at C3 (bromine) vs. C6 (trifluoromethyl) alters electronic distribution. For example, the trifluoromethyl group in increases lipophilicity (logP ~2.5 predicted) compared to bromine (logP ~1.8).
  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound improves cell permeability compared to carboxylic acid derivatives like 5-bromoimidazo[2,1-b]thiazole-2-carboxylic acid (CID 84031175) .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Density (g/cm³) pKa (Predicted)
Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate 283.17 1.65* 0.5–1.0*
Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate 278.25 1.52 0.21
5-Bromoimidazo[2,1-b]thiazole-2-carboxylic acid (CID 84031175) 247.07 N/A 2.5–3.0

Notes:

  • *Predicted using computational tools (e.g., ChemAxon).
  • The bromine atom increases molecular weight and density compared to methyl or trifluoromethyl analogs.

Biological Activity

Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features both imidazole and thiazole rings, which contribute to its unique reactivity and biological properties. The presence of a bromine atom enhances its potential for nucleophilic substitution reactions, making it a versatile precursor for developing various bioactive molecules.

Synthesis

The compound can be synthesized through several methods, including nucleophilic substitution and oxidation reactions. These synthetic routes allow for the modification of the compound to enhance its biological activity. For instance, the bromine atom can be replaced with different nucleophiles to create derivatives with tailored properties.

Anticancer Activity

Recent studies have indicated that imidazo[2,1-b]thiazole derivatives exhibit promising anticancer properties. For example, a study found that certain derivatives showed significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival .

Antimicrobial Activity

This compound and its derivatives have shown notable antimicrobial activity. Research indicates that these compounds can inhibit the growth of several pathogenic bacteria and fungi. For instance, one study reported that related thiazole compounds demonstrated effective antibacterial activity against strains like Pseudomonas aeruginosa and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Antiviral Activity

The compound's potential antiviral properties are also under investigation. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in anticancer activity, potentially targeting viral enzymes or receptors essential for infection .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The imidazo[2,1-b]thiazole core can bind to active sites on enzymes or receptors, modulating their function. The bromine atom enhances binding affinity through halogen bonding interactions, while the ester group can undergo hydrolysis to release an active carboxylic acid form that further interacts with biological targets .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with similar compounds reveals differences in biological activity based on structural modifications:

Compound NameStructural FeaturesBiological ActivityMIC (µg/mL)
Ethyl 3-chloroimidazo[2,1-b]thiazole-5-carboxylateChlorine instead of BromineReduced antibacterial activity>200
Ethyl 5-bromoimidazo[2,1-b]thiazole-2-carboxylateEster group at different positionModerate anticancer effects50
Ethyl 2-bromothiazole-5-carboxylateLacks imidazole ringLimited activity against cancer>100

This table illustrates how slight variations in structure can significantly impact biological efficacy.

Study on Anticancer Efficacy

In a recent study published in RSC Advances, several imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their anticancer properties against Mycobacterium tuberculosis. The most active derivative exhibited an IC50 value of 2.32 μM without acute cellular toxicity towards normal cells, indicating a favorable therapeutic index .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of thiazole derivatives, including those derived from this compound. The results highlighted significant antibacterial activity against Pseudomonas aeruginosa with MIC values as low as 100 µg/mL, showcasing the compound's potential as an antibiotic agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via cyclization of 2-mercaptoimidazole derivatives with α-halo ketones. For example, refluxing ethyl 2-mercapto-5-methylimidazole-4-carboxylate with monochloroacetone in phosphorus oxychloride yields ethyl 3,5-dimethylimidazo[2,1-b]thiazole-6-carboxylate . Bromination using reagents like N-bromosuccinimide (NBS) or CBr4 introduces the bromo substituent at position 2. In a related synthesis, CBr4 was used with ethyl 3-oxopropanoate derivatives in acetonitrile at 80°C, yielding 82% after purification via flash chromatography . Key factors include solvent choice (e.g., acetonitrile vs. ethanol), temperature (80°C for bromination), and avoiding N-acylation side reactions (e.g., using phosphorus oxychloride instead of acetic anhydride for cyclization) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify functional groups like ester C=O (~1640–1680 cm⁻¹) and thiazole C-S bonds (~650–750 cm⁻¹) .
  • NMR : ¹H NMR should resolve signals for the ethyl ester group (δ ~1.3 ppm for CH3, δ ~4.3 ppm for CH2) and aromatic protons in the imidazo[2,1-b]thiazole ring (δ ~7.0–8.5 ppm). ¹³C NMR confirms the carbonyl (δ ~165 ppm) and quaternary carbons .
  • HRMS : Validate molecular weight (e.g., m/z 414.99901 for a brominated analog) .
  • Purification : Use flash chromatography with gradients like petrol ether/EtOAc (25:50%) .

Q. How can researchers troubleshoot failed cyclization reactions during synthesis?

  • Methodological Answer : Cyclization failures often arise from competing N-acylation, as seen when using acetic anhydride, which blocks the reactive nitrogen required for ring closure . Alternatives include using phosphorus oxychloride, which avoids acylation and promotes cyclization via dehydration. Monitoring reaction progress with TLC and optimizing stoichiometry (e.g., α-halo ketone ratios) are critical .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination at position 3 in the imidazo[2,1-b]thiazole system?

  • Methodological Answer : Bromination at position 3 is likely driven by electronic and steric factors. The imidazo[2,1-b]thiazole core has electron-rich regions due to sulfur and nitrogen lone pairs. Brominating agents like CBr4 or NBS target the most nucleophilic site, which computational studies (e.g., DFT calculations) can predict. Experimental validation involves synthesizing derivatives with blocking groups at other positions to isolate reactivity .

Q. How do structural modifications (e.g., substituents on the thiazole ring) affect biological activity in related compounds?

  • Methodological Answer : Analogous imidazo[2,1-b]thiazole derivatives show anticancer activity dependent on substituents. For example, ethyl 6-(4-chlorophenyl)imidazo[2,1-b]thiazole-5-carboxylate exhibited cytotoxicity via topoisomerase inhibition. To study this, synthesize analogs with varying aryl groups (e.g., 4-bromo, 4-methyl) and test in vitro against cancer cell lines (e.g., MTT assays). Correlate activity with electronic properties (Hammett constants) or steric parameters .

Q. What strategies resolve contradictions in reaction outcomes between similar substrates (e.g., cyclization vs. acylation)?

  • Methodological Answer : Divergent outcomes (e.g., cyclization in POCl3 vs. acylation in acetic anhydride) arise from reagent reactivity. Phosphorus oxychloride acts as a dehydrating agent, favoring cyclization, while acetic anhydride acylates the nucleophilic nitrogen, halting ring formation. To resolve such contradictions, screen reagents (e.g., PCl5, SOCl2) and use computational tools (e.g., molecular modeling) to predict intermediate stability .

Q. How can researchers optimize reaction conditions to minimize byproducts in multi-step syntheses?

  • Methodological Answer :

  • Stepwise Monitoring : Use LC-MS or TLC to identify byproducts at each step.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol or acetonitrile reduces side reactions .
  • Catalyst Screening : Piperidine or triethylamine can accelerate cyclization, as seen in refluxing ethanol for 12–24 hours .
  • Temperature Control : Lower temperatures (e.g., RT for acid-sensitive steps) prevent decomposition .

Data Contradiction Analysis

Q. Why do some cyclization reactions of imidazo[2,1-b]thiazole precursors fail under mild conditions?

  • Analysis : Evidence shows that cyclization of ethyl 2-(acylalkylthio)-imidazoles in acetic anhydride fails due to N-acylation (forming 37 instead of 35), which deactivates the nitrogen required for ring closure. In contrast, phosphorus oxychloride promotes cyclization by eliminating water without acylation . This highlights the need for reagent selection based on mechanistic pathways rather than convenience.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate
Reactant of Route 2
Ethyl 3-bromoimidazo[2,1-b]thiazole-5-carboxylate

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